1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a methoxyphenyl group, and a phenylcarbonyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide
- 1-(2-chlorophenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide
- 1-(2-nitrophenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide
Uniqueness
1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(2-benzamidoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-28-18-10-6-5-9-17(18)24-14-16(13-19(24)25)21(27)23-12-11-22-20(26)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
GHAYVRFXJPVQIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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